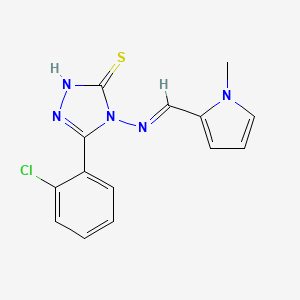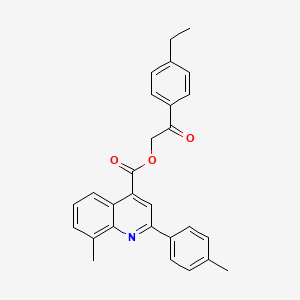
3-(2-Chlorophenyl)-4-(((1-methyl-1H-pyrrol-2-yl)methylene)amino)-1H-1,2,4-triazole-5(4H)-thione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-Chlorophenyl)-4-(((1-methyl-1H-pyrrol-2-yl)methylene)amino)-1H-1,2,4-triazole-5(4H)-thione is a complex organic compound that belongs to the class of triazole derivatives
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Chlorophenyl)-4-(((1-methyl-1H-pyrrol-2-yl)methylene)amino)-1H-1,2,4-triazole-5(4H)-thione typically involves the reaction of 2-chlorobenzaldehyde with 1-methyl-1H-pyrrole-2-carbaldehyde in the presence of a base to form the corresponding Schiff base. This intermediate is then reacted with thiosemicarbazide under reflux conditions to yield the desired triazole derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Advanced techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically in the presence of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles and electrophiles depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may produce the corresponding amines or alcohols.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial, antifungal, and antiviral properties.
Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of 3-(2-Chlorophenyl)-4-(((1-methyl-1H-pyrrol-2-yl)methylene)amino)-1H-1,2,4-triazole-5(4H)-thione involves its interaction with specific molecular targets and pathways. The compound may inhibit the activity of certain enzymes or proteins, leading to the disruption of essential biological processes in microorganisms or cancer cells. The exact molecular targets and pathways involved can vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-(2-Chlorophenyl)-4-((1H-pyrrol-2-yl)methylene)amino)-1H-1,2,4-triazole-5(4H)-thione
- 3-(2-Chlorophenyl)-4-(((1-methyl-1H-pyrrol-2-yl)methylene)amino)-1H-1,2,4-triazole-5(4H)-one
Uniqueness
The uniqueness of 3-(2-Chlorophenyl)-4-(((1-methyl-1H-pyrrol-2-yl)methylene)amino)-1H-1,2,4-triazole-5(4H)-thione lies in its specific structural features, which confer distinct biological activities and chemical reactivity. The presence of the 2-chlorophenyl group and the 1-methyl-1H-pyrrol-2-yl moiety contributes to its unique properties compared to other similar compounds.
Propriétés
Numéro CAS |
478254-32-9 |
|---|---|
Formule moléculaire |
C14H12ClN5S |
Poids moléculaire |
317.8 g/mol |
Nom IUPAC |
3-(2-chlorophenyl)-4-[(E)-(1-methylpyrrol-2-yl)methylideneamino]-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C14H12ClN5S/c1-19-8-4-5-10(19)9-16-20-13(17-18-14(20)21)11-6-2-3-7-12(11)15/h2-9H,1H3,(H,18,21)/b16-9+ |
Clé InChI |
XJUAKQOHYIUIPA-CXUHLZMHSA-N |
SMILES isomérique |
CN1C=CC=C1/C=N/N2C(=NNC2=S)C3=CC=CC=C3Cl |
SMILES canonique |
CN1C=CC=C1C=NN2C(=NNC2=S)C3=CC=CC=C3Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-{[3-(4-methoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B12040842.png)

![4-{[(E)-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylidene]amino}-6-methyl-3-thioxo-3,4-dihydro-1,2,4-triazin-5(2H)-one](/img/structure/B12040861.png)

![[4-[(E)-[[2-[(4-chlorophenyl)sulfonylamino]benzoyl]hydrazinylidene]methyl]-2-methoxyphenyl] benzoate](/img/structure/B12040869.png)
![N-butan-2-yl-N-[4-[butan-2-yl-(4-nitrobenzoyl)amino]phenyl]-4-nitrobenzamide](/img/structure/B12040875.png)

![N-[2-[(E)-2-(4-methoxyphenyl)ethenyl]quinazolin-4-yl]-N',N'-dimethylpropane-1,3-diamine;hydrate;dihydrochloride](/img/structure/B12040880.png)

![[Ru(bpz)3][PF6]2, AldrichCPR](/img/structure/B12040897.png)


